methylidynetantalum

Aerospace Materials Ultra-High-Temperature Ceramics Thermal Protection Systems

Mission-critical UHTC with a 3768°C melting point, solving failure risks in hypersonic TPS and high-speed machining where WC or TiC degrade. Delivers unmatched hot-hardness retention and 100× catalytic advantage over Pt/C in ammonia decomposition. - Maintains structural integrity >3000°C; Vickers hardness 14-34 GPa. - 99.5% purity (metals basis); shipped under UN3178 (flammable solid, Class 4.1, PG III). - Immediate stock for R&D and bulk programs with full traceability.

Molecular Formula CHTa
Molecular Weight 193.966 g/mol
Cat. No. B15088880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethylidynetantalum
Molecular FormulaCHTa
Molecular Weight193.966 g/mol
Structural Identifiers
SMILESC#[Ta]
InChIInChI=1S/CH.Ta/h1H;
InChIKeyNFFIWVVINABMKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tantalum Carbide (TaC) Overview


Methylidynetantalum (CAS 12070-06-3), commonly known as tantalum carbide (TaC), is an ultra-high-temperature ceramic (UHTC) belonging to the refractory transition metal carbide family. It exhibits a rock-salt cubic crystal structure and is characterized by a combination of exceptional properties: a melting point measured at 3768°C (laser heating) to approximately 3880°C (estimated) [1], high hardness with Vickers values ranging from 14-34 GPa depending on synthesis method [2], metallic electrical conductivity (1.5 × 10⁶ S/m) [3], and a density of approximately 14.3-14.65 g/cm³ [4]. Its thermal conductivity is ~22 W/m·K [5], and it maintains structural integrity at temperatures exceeding 3000°C [6]. This material serves as a critical component in aerospace thermal protection systems, cutting tools, and advanced semiconductor processing where extreme thermal and mechanical demands preclude the use of conventional materials.

Why TaC Cannot Be Substituted


Substituting TaC with seemingly analogous refractory carbides (e.g., HfC, WC, TiC) or catalysts (e.g., Pt/C) often leads to catastrophic performance failure due to fundamental mismatches in high-temperature hardness retention, thermal stability, catalytic activity, and chemical resistance. While many carbides offer high room-temperature hardness, their properties diverge dramatically under operational conditions. For instance, WC, despite its widespread use, exhibits significantly lower hot hardness and melting point [1]. TiC, while hard at room temperature, suffers from a rapid decline in strength at elevated temperatures [2]. HfC, while possessing a slightly higher melting point, demonstrates inferior catalytic performance in certain reactions [3]. Even noble metal catalysts like Pt/C are orders of magnitude less active than TaC in specific dehydrogenation reactions [4]. The following quantitative evidence demonstrates that TaC occupies a unique performance envelope where extreme temperature stability, high-temperature mechanical integrity, and specific catalytic properties converge, making generic substitution a high-risk proposition for mission-critical applications.

TaC Differentiation Evidence


Melting Point vs. WC and HfC

Tantalum carbide (TaC) demonstrates a melting point of 3768°C as measured by advanced laser heating techniques, which is significantly higher than tungsten carbide (WC) at ~2870°C [1]. While hafnium carbide (HfC) has a slightly higher melting point of 3958°C [2], TaC is often preferred due to its lower cost and better availability. This 898°C advantage over WC is critical for applications exceeding 3000°C where WC would catastrophically fail.

Aerospace Materials Ultra-High-Temperature Ceramics Thermal Protection Systems

Hot Hardness vs. WC and TiC

At room temperature, TaC exhibits a Vickers hardness of approximately 1800-2200 HV, slightly exceeding WC's 1500-2000 HV [1]. However, the critical differentiation emerges at elevated temperatures. Micro-Vickers measurements up to 1200°C reveal that while TiC shows a sharp decline in hardness and WC exhibits low hardness, TaC and NbC maintain superior high-temperature hardness [2]. This property makes TaC invaluable in high-speed cutting tools where frictional heating would rapidly degrade WC-based tools.

Cutting Tools High-Temperature Machining Wear-Resistant Coatings

Ammonia Decomposition vs. Pt/C

In the ammonia decomposition reaction for hydrogen production, tantalum carbide crystallites exhibit catalytic activity that is as much as two orders of magnitude (100 times) higher than that of a commercial Pt/C catalyst (Engelhard) [1]. The highest activity was observed at a specific C/Ta ratio of 0.85, suggesting electron transfer mechanisms between the metal and carbon in the carbide structure [2]. This positions TaC as a highly effective, non-precious metal alternative to platinum-based catalysts.

Heterogeneous Catalysis Hydrogen Production Fuel Cells

Corrosion Resistance vs. NbC and Cr₇C₃

In concentrated H₂SO₄ at room temperature, tantalum carbide (TaC) demonstrates superior chemical stability compared to other refractory carbide coatings. Corrosion tests showed the following ranking of stability: TaC > Cr₇C₃ > NbC [1]. This indicates that for applications involving sulfuric acid exposure, TaC provides the best protection among these carbide options.

Corrosion Protection Chemical Processing Protective Coatings

Wear Resistance vs. TiN

In abrasive and sliding wear tests, tantalum carbide coatings, while less resistant to pure abrasion than titanium nitride (TiN), exhibit significantly lower friction coefficients [1]. This makes TaC coatings superior for sliding contact applications, such as in injection molding of aluminum alloys, where low friction and high-temperature wear resistance are more critical than maximum hardness [2]. In abrasive wear tests, TaC coatings reduced mass loss to 2.2 mg cm⁻² compared to 35.2 mg cm⁻² for uncoated St.3 steel [3].

Tribology Wear-Resistant Coatings Mold Protection

TaC Application Scenarios


Hypersonic TPS & Rocket Nozzles

The 3768°C melting point of TaC [1] makes it a critical material for nose caps, leading edges, and thermal protection systems on hypersonic vehicles where frictional heating during atmospheric re-entry or sustained Mach 5+ flight generates extreme temperatures. TaC's ability to maintain structural integrity at over 3000°C [2] directly enables the design of reusable spacecraft and faster-than-ever hypersonic vehicles, a capability not possible with materials like WC (melting point ~2870°C).

High-Temperature Cutting Tools

TaC's superior high-temperature hardness retention compared to WC and TiC [1] justifies its use in cemented carbide cutting tools, particularly for high-speed machining of superalloys. The addition of TaC to WC-based tools enhances hot hardness and oxidation resistance [2], extending tool life under extreme thermal and mechanical loads where conventional tools would rapidly fail.

Hydrogen Production Catalysts

The catalytic activity of TaC, which is two orders of magnitude higher than Pt/C for ammonia decomposition [1], positions it as a cost-effective, high-performance alternative to expensive noble metal catalysts. This is particularly relevant for hydrogen production, ammonia cracking in fuel cells, and other energy conversion systems where catalyst cost and durability are paramount.

Protective Coatings for Molds & Chemical Equipment

TaC's superior corrosion resistance in H₂SO₄ compared to NbC and Cr₇C₃ [1], combined with its low friction coefficient and wear resistance (mass loss of only 2.2 mg cm⁻² vs. 35.2 mg cm⁻² for uncoated steel) [2], makes it an ideal coating for steel molds used in aluminum injection molding and components in sulfuric acid processing environments. This directly translates to extended equipment life, reduced downtime, and improved product quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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